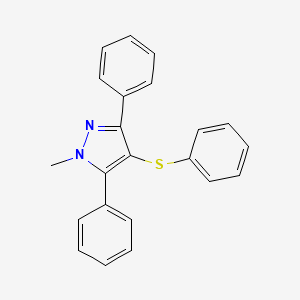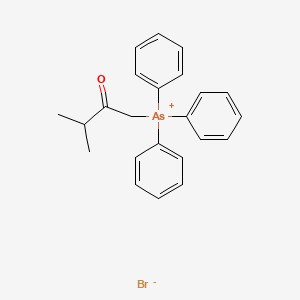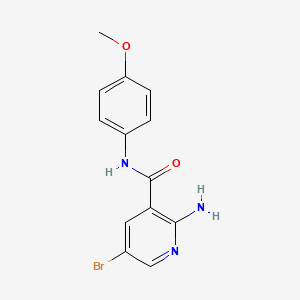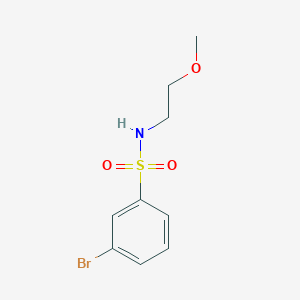
3-Bromo-n-(2-methoxyethyl)benzenesulfonamide
Vue d'ensemble
Description
3-Bromo-n-(2-methoxyethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a bromine atom attached to a benzene ring, which is further connected to a sulfonamide group and a 2-methoxyethyl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-n-(2-methoxyethyl)benzenesulfonamide typically involves the reaction of 3-bromobenzenesulfonyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-n-(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted sulfonamides.
Oxidation: Sulfonic acids are the primary products.
Reduction: Amines are formed as major products.
Applications De Recherche Scientifique
3-Bromo-n-(2-methoxyethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antibacterial and antifungal agents.
Biological Studies: The compound is employed in studies investigating the inhibition of enzymes and receptors.
Industrial Applications: It serves as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-n-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. This inhibition can disrupt essential biological processes, such as bacterial cell wall synthesis, resulting in antibacterial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
- 3-bromo-N-(2-methoxybenzylidene)benzohydrazide
- N-(2-methoxyethyl)-4-bromobenzenesulfonamide
Uniqueness
3-Bromo-n-(2-methoxyethyl)benzenesulfonamide is unique due to the presence of the 2-methoxyethyl group, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacokinetic and pharmacodynamic properties.
Propriétés
Formule moléculaire |
C9H12BrNO3S |
|---|---|
Poids moléculaire |
294.17 g/mol |
Nom IUPAC |
3-bromo-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C9H12BrNO3S/c1-14-6-5-11-15(12,13)9-4-2-3-8(10)7-9/h2-4,7,11H,5-6H2,1H3 |
Clé InChI |
FKLYLEWOGUUFET-UHFFFAOYSA-N |
SMILES canonique |
COCCNS(=O)(=O)C1=CC(=CC=C1)Br |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

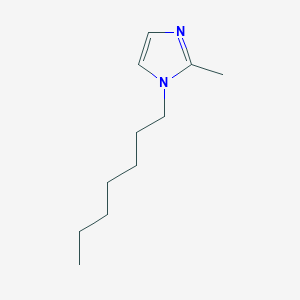
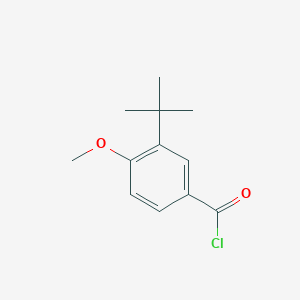
![DIMETHYL 4'-METHYL[1,1'-BIPHENYL]-2,5-DICARBOXYLATE](/img/structure/B8610529.png)
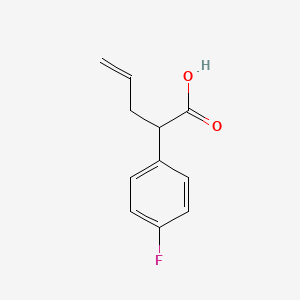
![2-Amino-N-{3-[(propan-2-yl)oxy]phenyl}benzamide](/img/structure/B8610537.png)
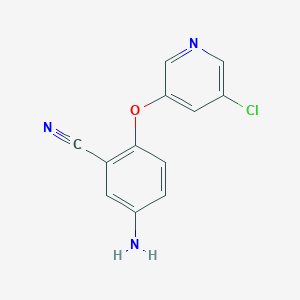

![dimethyl-(1H-pyrrolo[2,3-b]-pyridinyl-methyl)-amine](/img/structure/B8610559.png)

